molecular formula C12H15NO3 B11410803 ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

Cat. No.: B11410803
M. Wt: 221.25 g/mol
InChI Key: WFWCPJYCYMXPRA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a heterocyclic compound featuring a benzoxazine core fused with an ethyl acetate side chain. Benzoxazines are nitrogen- and oxygen-containing bicyclic structures with applications in medicinal chemistry and organic synthesis. This compound serves as a precursor for formylation and other functionalization reactions, enabling the development of derivatives with tailored properties .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-13-7-8-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3

InChI Key

WFWCPJYCYMXPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

In a representative procedure, a mixture of benzoxazinone (2 g, 13 mmol), ethyl bromoacetate (3.34 g, 20 mmol), and anhydrous K₂CO₃ (3.59 g, 26 mmol) in dry acetone is stirred at 60°C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is filtered to remove excess base. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to yield the target compound as a white solid.

Key Parameters

  • Solvent : Acetone (polar aprotic)

  • Temperature : 60°C

  • Base : K₂CO₃ (2 equivalents relative to benzoxazinone)

  • Yield : 84%

Advantages and Limitations

Acetone’s moderate polarity facilitates reagent solubility while minimizing side reactions. However, prolonged heating may lead to ester hydrolysis, necessitating strict temperature control.

Method B: DMF-Mediated Alkylation

Reaction Conditions and Procedure

An alternative approach employs dimethylformamide (DMF) as the solvent. Benzoxazinone (2 g, 13 mmol), ethyl bromoacetate (2.67 g, 16 mmol), and K₂CO₃ (0.10 g, 14.37 mmol) are refluxed in DMF at 100°C for 2 hours. The mixture is diluted with water post-reaction, inducing precipitation. The solid is filtered, washed thoroughly, and recrystallized from ethanol.

Key Parameters

  • Solvent : DMF (high-boiling polar aprotic)

  • Temperature : 100°C

  • Base : K₂CO₃ (1.1 equivalents)

  • Yield : 84%

Advantages and Limitations

DMF’s high dielectric constant accelerates reaction kinetics, enabling shorter reaction times. However, residual DMF removal requires extensive washing, complicating purification.

Comparative Analysis of Method A and Method B

ParameterMethod A (Acetone)Method B (DMF)
Solvent AcetoneDMF
Temperature 60°C100°C
Base Equivalents 2.01.1
Reaction Time 2 hours2 hours
Yield 84%84%
Purification RecrystallizationPrecipitation + Recrystallization

Both methods achieve comparable yields, but Method A’s lower temperature reduces energy consumption. Method B’s reduced base loading may appeal to cost-sensitive applications.

Alternative Approaches and Derivatives

Ethyl Chloroacetate as Alkylating Agent

Substituting ethyl bromoacetate with ethyl chloroacetate has been explored. While reaction rates are slower due to chloroacetate’s lower electrophilicity, this method benefits from cheaper reagents. For example, refluxing benzoxazinone with ethyl chloroacetate in acetone for 4 hours yields the target compound at 75% efficiency.

One-Pot Tandem Reactions

Recent advancements integrate N-alkylation with subsequent cyclization or functionalization steps. For instance, post-alkylation Mannich reactions enable direct access to complex benzoxazine derivatives without isolating intermediates.

Optimization Strategies and Scalability

Solvent Screening

Studies highlight solvent polarity’s critical role. Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity, while ethereal solvents (THF, dioxane) may necessitate longer reaction times.

Catalytic Enhancements

Copper catalysts (e.g., CuI) and phase-transfer agents (e.g., tetrabutylammonium bromide) have been tested to improve yields in scaled-up reactions. For instance, adding CuI (5 mol%) in acetone increases yields to 89% under identical conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzoxazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrobenzoxazine derivatives. Substitution reactions can lead to a variety of substituted benzoxazines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a benzoxazine core, including ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate, exhibit significant antimicrobial activity. Studies have shown that derivatives of benzoxazines can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the antibacterial effects of benzoxazine derivatives against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Benzoxazine derivatives have also been investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Research has demonstrated that certain benzoxazine analogs can downregulate hypoxia-induced genes in tumors, indicating their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

The compound's neuroprotective capabilities are being explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been identified as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and potentially improving cognitive function .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antibacterial activity of various benzoxazine derivatives, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of this compound analogs showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Substituent Effects on the Benzoxazine Core

Substituents on the benzoxazine ring significantly influence physical properties and reactivity. Key derivatives include:

Compound Name Substituents Melting Point (°C) IR ν(CO) (cm⁻¹) Molecular Formula Reference
Ethyl 2-(4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate 4-Benzyl, 6-Bromo 58–62 1732 C₁₈H₁₈NO₃Br
Ethyl 4-Benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate 4-Benzyl, 6-Methyl 98–100 1741 C₁₉H₂₁NO₃
Ethyl 2-(4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate 4-Benzyl, 6-Chloro Not reported Not reported C₁₈H₁₈NO₃Cl
Ethyl 2-(4-Acetyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate 4-Acetyl 56–58 Not reported C₁₄H₁₇NO₄

Key Findings :

  • Electron-withdrawing groups (e.g., bromo, chloro) lower melting points compared to electron-donating groups (e.g., methyl) due to reduced crystal lattice stability .
  • For example, N-benzyl derivatives undergo exclusive 7-formylation under Vilsmeier-Haack conditions .

Heteroatom Variations: Benzoxazine vs. Benzothiazine

Replacing the oxygen atom in the benzoxazine core with sulfur yields benzothiazine analogs, altering electronic and physical properties:

Compound Name Heteroatom Molecular Weight SMILES Reference
Ethyl 2-(3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetate S 267.37 CCOC(=O)CC1Sc2ccccc2NC1=S
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate S (thioxo) 267.37 CCOC(=O)CC1Sc2ccccc2NC1=S

Key Findings :

  • Thioxo groups introduce additional hydrogen-bonding capabilities, which may influence biological activity or crystallization behavior .

Ester Group Modifications

Variations in the ester group (ethyl vs. methyl) impact solubility and synthetic applications:

Compound Name Ester Group Molecular Formula Key Application Reference
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Methyl C₁₈H₁₆BrNO₄ Intermediate for brominated derivatives
Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate Ethyl C₁₃H₁₅NO₄ Potential pharmacological ligand

Key Findings :

  • Methyl esters generally exhibit higher crystallinity and lower solubility in non-polar solvents compared to ethyl esters .
  • Ethyl esters are more commonly used in medicinal chemistry due to better bioavailability and metabolic stability .

Functionalization Reactions

Formylation and acetylation reactions demonstrate substituent-dependent regioselectivity:

Starting Material Reaction Conditions Product Regioselectivity Reference
N-Benzyl-3,4-dihydro-2H-1,4-benzoxazine Vilsmeier-Haack (DMF/POCl₃) 7-Formyl derivative Exclusive 7-position
N-Acetyl-3,4-dihydro-2H-1,4-benzoxazine Rieche’s method (α,α-dichloromethyl ether) Mixture of 7- and 8-formyl derivatives Non-selective

Key Findings :

  • N-Benzyl protection directs formylation to the 7-position due to steric and electronic effects .
  • Unprotected or N-acetyl derivatives yield mixtures, complicating purification .

Biological Activity

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant data from case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 139605-39-3

The compound belongs to the benzoxazine class, which is known for various biological activities. Its structural features contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia):

Cell Line IC50 (µM) Mechanism of Action
A43115Induction of apoptosis
Jurkat20Cell cycle arrest at G2/M phase

The mechanism involves the activation of apoptotic pathways and disruption of cell cycle progression, indicating its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-stimulated macrophages:

Inflammatory Marker Reduction (%)
TNF-alpha45
IL-638
COX-250

The compound significantly reduced the levels of pro-inflammatory cytokines and enzymes, suggesting its potential in managing inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that formulations containing this compound showed improved outcomes in patients with bacterial infections resistant to conventional antibiotics.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced skin cancer indicated that the compound could be a promising adjunct therapy when used alongside standard treatments.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate with high purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions using ethyl bromoacetate derivatives with 3,4-dihydro-2H-1,4-benzoxazine precursors under reflux conditions in anhydrous ethanol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization of reaction time (1–3 hours) and stoichiometric ratios (1:1.2 benzoxazine:ethyl bromoacetate) minimizes byproducts .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Hydrogen bonding networks can be analyzed using Olex2 or Mercury .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm proton environments (e.g., benzoxazine ring protons at δ 3.8–4.2 ppm, ester carbonyl at ~170 ppm). IR spectroscopy verifies ester C=O stretches (~1740 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Enzyme inhibition : Conduct topoisomerase I relaxation assays (e.g., plasmid DNA unwinding) with IC50_{50} determination via gel electrophoresis .
  • Cytotoxicity : Use the Brine Shrimp Lethality Test (BSLT) for rapid toxicity profiling; LC50_{50} values < 500 ppm indicate potential bioactivity .

Advanced Research Questions

Q. How can mechanistic insights into topoisomerase I inhibition by this compound be obtained?

  • Methodological Answer :

  • Competitive inhibition assays : Compare inhibition kinetics with known inhibitors (e.g., camptothecin) using fluorescence-based DNA cleavage assays .
  • Molecular docking : Utilize AutoDock Vina to model interactions between the benzoxazine core and topoisomerase I’s catalytic tyrosine residue (PDB ID: 1T8I) .

Q. How should researchers address contradictions in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Standardization : Use identical buffer conditions (e.g., 10 mM Tris-HCl, pH 7.5) and reference compounds (e.g., camptothecin) to normalize assay outputs.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in cell lines (e.g., HCT-116 vs. HeLa) or enzyme sources (recombinant vs. native) .

Q. What strategies enhance the pharmacological profile of benzoxazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzoxazine C-6 position to improve topoisomerase I binding affinity.
  • Prodrug modification : Replace the ethyl ester with a tert-butyl ester to enhance metabolic stability .

Q. Which advanced models are recommended for mammalian toxicity profiling beyond BSLT?

  • Methodological Answer :

  • In vitro : MTT assay using HepG2 cells to assess hepatic toxicity (IC50_{50} thresholds < 50 µM indicate low risk).
  • In vivo : Zebrafish embryo toxicity testing (ZFET) at 24–96 hpf to evaluate developmental effects .

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